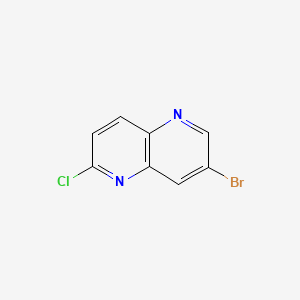

7-Bromo-2-chloro-1,5-naphthyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-bromo-2-chloro-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-5-3-7-6(11-4-5)1-2-8(10)12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPFKNUQKQAMKLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1N=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Synthesis of 7 Bromo 2 Chloro 1,5 Naphthyridine

Retrosynthetic Analysis and Key Precursors

A retrosynthetic approach to 7-Bromo-2-chloro-1,5-naphthyridine involves mentally deconstructing the molecule to identify potential starting materials and synthetic intermediates, known as synthons. researchgate.netresearchgate.net This process simplifies the synthetic challenge by breaking it down into a series of more manageable chemical transformations.

Identification of Starting Materials and Synthons

The primary disconnection of this compound points to a 1,5-naphthyridine (B1222797) core. The bromine and chlorine substituents can be introduced through functional group interconversion on a pre-formed naphthyridine ring. A key precursor is often a dihydroxynaphthyridine, which can be converted to the dichloro derivative and subsequently to the bromo-chloro compound.

A common starting point for the 1,5-naphthyridine skeleton is an appropriately substituted aminopyridine. nih.govresearchgate.net For instance, a substituted 3-aminopyridine (B143674) can undergo cyclization reactions to form the second ring of the naphthyridine system. The specific substituents on the aminopyridine will dictate the final substitution pattern of the naphthyridine.

| Target Molecule | Key Disconnections | Synthons | Potential Starting Materials |

| This compound | C-Br bond, C-Cl bond, Naphthyridine ring formation | 1,5-Naphthyridine cation, Bromide ion, Chloride ion | Substituted 3-aminopyridines, Dicarbonyl compounds |

Precursor Functionalization Strategies

Once the 1,5-naphthyridine core is synthesized, the introduction of the bromine and chlorine atoms is required. This is typically achieved through halogenation reactions. For example, a dihydroxy-1,5-naphthyridine can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield a dichloro-1,5-naphthyridine. Subsequent selective bromination can then be carried out to introduce the bromine atom at the desired position. The regioselectivity of this bromination is a critical consideration in the synthetic design. mdpi.com

Classical and Modern Synthetic Routes to the 1,5-Naphthyridine Core

The formation of the 1,5-naphthyridine ring system is the cornerstone of synthesizing this compound. Several classical and modern synthetic methods are employed for this purpose, each with its own advantages and limitations.

Adaptations of Skraup Synthesis for Naphthyridine Formation

The Skraup synthesis, traditionally used for quinoline (B57606) synthesis, can be adapted to produce 1,5-naphthyridines. wikipedia.org This reaction typically involves heating an aminopyridine with glycerol (B35011), sulfuric acid, and an oxidizing agent. nih.govrsc.org The glycerol dehydrates to form acrolein, which then undergoes a Michael addition with the aminopyridine, followed by cyclization and oxidation to yield the naphthyridine.

For the synthesis of substituted 1,5-naphthyridines, a substituted aminopyridine is used as the starting material. nih.govmdpi.com The conditions of the Skraup reaction, particularly the choice of oxidizing agent, can be modified to optimize the yield and regioselectivity of the product.

| Reactants | Conditions | Product | Reference |

| 3-Aminopyridine, Glycerol | H₂SO₄, Oxidizing agent (e.g., nitrobenzene) | 1,5-Naphthyridine | nih.govwikipedia.org |

| Substituted 3-aminopyridine, Glycerol | H₂SO₄, Oxidizing agent | Substituted 1,5-Naphthyridine | rsc.orgnih.gov |

Friedländer Reaction Modifications for 1,5-Naphthyridine

The Friedländer synthesis is another powerful method for constructing quinoline and, by extension, naphthyridine rings. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically a ketone or ester. The reaction is usually catalyzed by an acid or a base. wikipedia.org

To synthesize a 1,5-naphthyridine, a 3-aminopyridine-4-carboxaldehyde or a related derivative serves as the amino component. nih.govacs.org This is then reacted with a suitable carbonyl compound to form the second ring. Modifications to the classical Friedländer conditions, such as the use of different catalysts or solvents, have been developed to improve the efficiency and scope of the reaction for naphthyridine synthesis. organic-chemistry.orgacs.org

| Reactants | Catalyst | Product | Reference |

| 2-Aminonicotinaldehyde, Ketone | Acid or Base | Substituted 1,5-Naphthyridine | nih.govwikipedia.org |

| 3-Aminopyridine-4-carboxaldehyde, Methylene (B1212753) compound | Various catalysts | Substituted 1,5-Naphthyridine | organic-chemistry.orgacs.org |

Cyclization Reactions in Naphthyridine Synthesis

A variety of other cyclization reactions are also employed in the synthesis of the 1,5-naphthyridine core. nih.govresearchgate.net These methods often involve the formation of one of the rings from a pre-functionalized pyridine (B92270) precursor. For instance, a pyridine derivative with appropriate side chains can undergo intramolecular cyclization to form the second ring of the naphthyridine system.

One such approach involves the reaction of an aminopyridine with a β-dicarbonyl compound or its equivalent. digitallibrary.co.in The initial condensation is followed by a cyclization step, often under thermal or acidic conditions, to afford the 1,5-naphthyridine ring. Palladium-catalyzed cross-coupling reactions followed by cyclization have also emerged as a modern and versatile strategy for constructing the 1,5-naphthyridine skeleton. mdpi.com

| Reaction Type | Key Intermediates | General Outcome | Reference |

| Intramolecular Cyclization | Functionalized Pyridines | Formation of the second naphthyridine ring | digitallibrary.co.in |

| Condensation and Cyclization | Aminopyridines, β-Dicarbonyls | Substituted 1,5-Naphthyridinones | nih.gov |

| Palladium-catalyzed cross-coupling/cyclization | Halogenated pyridines, Acrylates | Substituted 1,5-Naphthyridinones | mdpi.com |

Direct Halogenation Strategies for Naphthyridine Derivatives

Direct halogenation offers a straightforward route to introduce halogen atoms onto the naphthyridine scaffold. The regioselectivity of these reactions is a critical aspect, determining the final substitution pattern of the product.

The introduction of a bromine atom at a specific position on the 1,5-naphthyridine ring is a key step in the synthesis of many derivatives. Bromination of the parent 1,5-naphthyridine with bromine in acetic acid is a known method to produce valuable intermediates for further functionalization. nih.gov For instance, the treatment of 1,5-dialkyl-1,5-naphthyridine-2,6-diones with bromine can yield 3,7-dibromo derivatives, which serve as versatile intermediates for subsequent coupling reactions. nih.gov Another approach involves the reaction of hydroxyl-substituted naphthyridines with phosphorus tribromide to yield bromo derivatives. nih.gov The use of tetrabutylammonium (B224687) tribromide has also been reported as a mild and efficient reagent for the regioselective bromination of related heterocyclic systems, offering high selectivity. nih.gov

Chlorination of the 1,5-naphthyridine nucleus is often achieved by converting hydroxyl or carbonyl groups into chloro substituents. A common method involves the use of phosphorus oxychloride (POCl₃) to chlorinate 1,5-naphthyridin-4(1H)-ones, yielding 4-chloro-1,5-naphthyridines. nih.gov This transformation is a crucial step in the synthesis of various biologically active molecules. nih.gov Direct halogenation of commercially available 4-hydroxy-1,5-naphthyridine can also afford the corresponding chloro derivative. nih.gov The incorporation of chlorine can also be facilitated by the initial formation of a mono-N-oxide derivative using peracids. nih.gov

The synthesis of dihalogenated naphthyridines like this compound often requires a sequential approach to control the regiochemistry. This can involve the initial introduction of one halogen, followed by a second distinct halogenation step. For example, a bromo-substituted 1,5-naphthyridine intermediate can be subjected to a subsequent chlorination reaction. Selective amination of a dihalogenated 1,5-naphthyridine, such as one bearing both a bromo and a chloro substituent, has been demonstrated, indicating the feasibility of synthesizing such mixed halogenated compounds. nih.gov The synthesis of 5-bromo-2-chloropyrimidine, a related dihalogenated heterocycle, involves a two-step process where a hydroxyl group is first brominated and then converted to a chloro group using phosphorus oxychloride. google.comchemicalbook.com This highlights a potential strategy applicable to the naphthyridine system.

Palladium-Catalyzed Cross-Coupling Approaches for Naphthyridine Core Assembly

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of the 1,5-naphthyridine core and for its further functionalization. researchgate.netresearchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov

The Heck reaction, which involves the palladium-catalyzed coupling of an unsaturated halide with an alkene, is a valuable method for C-C bond formation. organic-chemistry.orgwikipedia.org In the context of naphthyridine synthesis, a 1,5-naphthyridine derivative was prepared from 2-bromo-6-fluoropyridin-3-amine (B1374916) via a Heck reaction with methyl acrylate (B77674), followed by cyclization. nih.gov This demonstrates the utility of the Heck reaction in building the fused ring system. The reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.org While widely used, a drawback of the Heck reaction can be the cost of the palladium catalyst and ligands. youtube.com

The Stille reaction, which couples an organotin compound with an organic halide, is another important palladium-catalyzed method for forming C-C bonds. wikipedia.org This reaction has been utilized in the synthesis of 1,5-naphthyridine derivatives. nih.govresearchgate.netresearchgate.net The mechanism involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org Organostannanes used in the Stille reaction are stable to air and moisture, which is an advantage. wikipedia.org However, a significant consideration is the toxicity of the tin reagents. wikipedia.org The Stille reaction has proven effective for the synthesis of complex molecules, including those with a naphthyridine core. nih.gov

Purification and Isolation Methodologies for this compound

After synthesis, the crude this compound must be purified to remove unreacted starting materials, reagents, byproducts, and any side products. The solid nature of the compound at room temperature suggests that standard purification techniques for crystalline organic solids are applicable. The goal is to achieve high purity, often greater than 97%, for subsequent use in research or as a building block in medicinal chemistry. chemscene.com

The primary methods for purification include recrystallization and column chromatography.

Recrystallization: This technique relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. The crude solid is dissolved in a minimum amount of a suitable hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. The choice of solvent is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures.

Column Chromatography: This is a versatile method used to separate the components of a mixture. For this compound, normal-phase silica (B1680970) gel column chromatography is a common approach. A solvent system (eluent) is chosen that allows the desired compound to move down the column at a different rate than the impurities. The fractions are collected and analyzed, and those containing the pure product are combined and the solvent evaporated.

The purity of the isolated compound is typically verified using a combination of analytical techniques.

Table 3: Purification and Analytical Methods

| Technique | Purpose | Description |

| Recrystallization | Primary Purification | The crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals. |

| Column Chromatography | High-Purity Separation | A solution of the crude product is passed through a column packed with an adsorbent (e.g., silica gel), separating components based on their differential adsorption. |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A highly sensitive technique used to quantify the purity of the final product by separating it from trace impurities. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Impurity Profiling | Useful for identifying and quantifying volatile impurities that may be present in the sample. ijpsr.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation | ¹H and ¹³C NMR are used to confirm the chemical structure and the correct regiochemistry of the halogen substituents on the naphthyridine ring. |

Following purification, the product is typically dried under vacuum to remove any residual solvent. google.com

Chemical Transformations and Functionalization of 7 Bromo 2 Chloro 1,5 Naphthyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key method for modifying the 7-Bromo-2-chloro-1,5-naphthyridine scaffold. This reaction involves the attack of a nucleophile on the electron-deficient naphthyridine ring, leading to the displacement of one of the halogen atoms.

In SNAr reactions, the reactivity of the leaving group is influenced by its ability to stabilize the negative charge in the intermediate Meisenheimer complex. Generally, for nucleophilic aromatic substitution, the order of reactivity for halogens is F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is typically the initial addition of the nucleophile to the aromatic ring, which is facilitated by the electron-withdrawing nature of the halogen, rather than the breaking of the carbon-halogen bond. masterorganicchemistry.com

In the context of dihalogenated pyridines and related heterocycles, the position of the halogen also plays a crucial role. For instance, in 5-bromo-2-chloro-3-fluoropyridine, selective amination can be achieved under different conditions. Catalytic amination tends to substitute the bromide, while neat conditions without a palladium catalyst favor substitution of the 2-chloro group. nih.gov This highlights that both electronic effects and reaction conditions dictate the site of substitution.

For this compound, the chlorine at the C-2 position is generally more susceptible to nucleophilic attack than the bromine at the C-7 position. This is attributed to the electronic activation of the C-2 position by the adjacent nitrogen atom in the pyridine (B92270) ring.

The regioselectivity of SNAr reactions on this compound is predominantly governed by the electronic properties of the naphthyridine ring system. The nitrogen atoms in the 1,5-naphthyridine (B1222797) core are electron-withdrawing, making the adjacent carbon atoms (C-2, C-4, C-6, and C-8) more electrophilic and thus more susceptible to nucleophilic attack.

The general mechanism for SNAr involves two main steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com

Elimination of the leaving group: The leaving group departs, restoring the aromaticity of the ring.

In the case of this compound, nucleophilic attack preferentially occurs at the C-2 position. For example, selective amination by substituting the chlorine atom in a similar 1,5-naphthyridine derivative has been achieved using ammonium (B1175870) hydroxide (B78521) in a sealed tube at high temperatures. nih.gov This selectivity is driven by the greater activation of the C-2 position by the neighboring nitrogen atom.

Table 1: Regioselectivity in SNAr Reactions of Dihalo-1,5-naphthyridines

| Nucleophile | Reagents and Conditions | Position of Substitution | Product |

| Ammonium Hydroxide | Sealed tube, 140 °C | C-2 (Chloro) | 2-Amino-7-bromo-1,5-naphthyridine |

| Sodium Methanethiol (B179389) | NaH | C-2 (Chloro) | 7-Bromo-2-(methylthio)-1,5-naphthyridine |

| Various Amines | Cs₂CO₃, 110 °C | Bromo (in a different brominated naphthyridine) | Corresponding amino derivatives |

This table is illustrative and based on general reactivity patterns of similar compounds.

Transition Metal-Catalyzed Cross-Coupling Reactions at C-7 and C-2 Positions

Transition metal-catalyzed cross-coupling reactions provide a powerful toolkit for forming carbon-carbon and carbon-heteroatom bonds, enabling extensive diversification of the this compound core. The differential reactivity of the C-Br and C-Cl bonds is exploited to achieve selective functionalization.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base, is a widely used method for forming C-C bonds. nih.gov In the case of dihalogenated heterocycles, the site of the coupling is often determined by the relative reactivity of the carbon-halogen bonds, which generally follows the order C-I > C-Br > C-Cl.

For this compound, the greater reactivity of the C-Br bond at the C-7 position makes it the preferred site for Suzuki-Miyaura coupling under standard conditions. This allows for the selective introduction of aryl, heteroaryl, or alkyl groups at this position while leaving the C-2 chloro substituent intact for subsequent transformations.

Table 2: Representative Suzuki-Miyaura Coupling Reactions

| Substrate | Boronic Acid/Ester | Catalyst System | Product | Reference |

| 5-Bromo-2-chloropyridine | Aryl boronic acids | Pd(dppf)Cl₂ | 5-Aryl-2-chloropyridine | rsc.org |

| ortho-Bromoanilines | Benzyl, alkyl, aryl, alkenyl, and heteroaromatic boronic esters | CataXCium A Pd G3 | Corresponding coupled products | nih.gov |

| 5-Bromo-1,2,3-triazine | (Hetero)aryl boronic acids | Pd catalyst | 5-(Hetero)aryl-1,2,3-triazines | researchgate.net |

This table illustrates the general utility of Suzuki-Miyaura coupling for bromo-substituted heterocycles.

The Sonogashira coupling reaction is a method to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org Similar to the Suzuki-Miyaura coupling, the reactivity of the halide is a key factor in determining the outcome of the reaction.

When this compound is subjected to Sonogashira coupling conditions, the reaction is expected to occur selectively at the more reactive C-7 position, leading to the formation of 7-alkynyl-2-chloro-1,5-naphthyridines. This selective functionalization provides a route to introduce alkynyl moieties, which can serve as handles for further synthetic manipulations.

Table 3: Examples of Sonogashira Coupling with Bromo-Substituted Heterocycles

| Substrate | Alkyne | Catalyst System | Product |

| 5-Bromoindole | Phenylacetylene | Pd/Cu | 5-(Phenylethynyl)indole |

| Bromo-substituted peptides | Various alkynes | Pd catalyst | Alkyne-functionalized peptides |

This table demonstrates the application of Sonogashira coupling to bromo-derivatives.

The Heck coupling reaction involves the reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. The reactivity of the halide in Heck reactions also generally follows the order I > Br > Cl.

For this compound, Heck coupling would be anticipated to proceed at the C-7 position due to the higher reactivity of the C-Br bond. This allows for the introduction of vinyl groups at this position, which are valuable functionalities for further synthetic elaborations. A related reaction, the Heck reaction of an aminopyridine, has been used to construct the 1,5-naphthyridine ring itself. nih.gov

Buchwald-Hartwig Amination Applications

While specific studies on the Buchwald-Hartwig amination of this compound are not extensively documented in the literature, the principles of this powerful C-N bond-forming reaction can be applied based on research with analogous dihalogenated heterocycles. For instance, studies on the sequential and selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline (B23617) have demonstrated that the greater reactivity of the C-Br bond allows for selective amination at this position while leaving the C-Cl bond intact. novartis.comcapes.gov.br This selectivity is typically achieved by careful selection of the palladium catalyst, ligand, and reaction conditions.

It is anticipated that the reaction of this compound with an amine in the presence of a suitable palladium catalyst system, such as Pd₂(dba)₃ with a bulky electron-rich phosphine (B1218219) ligand like XPhos or SPhos, and a base such as Cs₂CO₃, would preferentially yield the 7-amino-2-chloro-1,5-naphthyridine derivative. The subsequent amination at the 2-position would require more forcing conditions.

Table 1: Predicted Regioselective Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Expected Major Product |

| 1 | Morpholine | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 80-100 | 7-(Morpholin-4-yl)-2-chloro-1,5-naphthyridine |

| 2 | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Dioxane | 100 | 7-(Phenylamino)-2-chloro-1,5-naphthyridine |

| 3 | Benzylamine | PdCl₂(dppf) | K₃PO₄ | THF | 80 | 7-(Benzylamino)-2-chloro-1,5-naphthyridine |

Note: The data in this table is predictive and based on the reactivity of analogous compounds. Specific experimental validation for this compound is required.

Stille Coupling Applications

The Stille coupling, which involves the palladium-catalyzed reaction of an organostannane with an organic halide, is a versatile method for creating carbon-carbon bonds. princeton.edu In the context of this compound, the differential reactivity of the C-Br and C-Cl bonds can be exploited for selective cross-coupling. Generally, the C-Br bond is more reactive than the C-Cl bond in Stille couplings.

By treating this compound with an organostannane reagent in the presence of a palladium catalyst, such as Pd(PPh₃)₄, it is expected that the 7-substituted-2-chloro-1,5-naphthyridine would be the primary product under controlled conditions.

Table 2: Predicted Regioselective Stille Coupling of this compound

| Entry | Organostannane | Catalyst | Additive | Solvent | Temperature (°C) | Expected Major Product |

| 1 | (Tributylstannyl)benzene | Pd(PPh₃)₄ | - | Toluene | 110 | 7-Phenyl-2-chloro-1,5-naphthyridine |

| 2 | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ | CuI | Dioxane | 100 | 7-(Thiophen-2-yl)-2-chloro-1,5-naphthyridine |

| 3 | (Tributylstannyl)ethyne | Pd(PPh₃)₄ | LiCl | THF | 65 | 7-Ethynyl-2-chloro-1,5-naphthyridine |

Note: The data in this table is predictive and based on established principles of Stille coupling and the reactivity of similar dihalogenated heterocycles. Experimental verification is necessary.

Negishi Coupling Applications

The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc reagent and an organic halide, is another powerful tool for C-C bond formation. princeton.edu Similar to the Stille coupling, the Negishi reaction is expected to proceed with high chemoselectivity on this compound, favoring substitution at the more reactive C-7 position. The use of organozinc reagents offers advantages such as high reactivity and functional group tolerance.

Table 3: Predicted Regioselective Negishi Coupling of this compound

| Entry | Organozinc Reagent | Catalyst | Solvent | Temperature (°C) | Expected Major Product |

| 1 | Phenylzinc chloride | Pd(dppf)Cl₂ | THF | 65 | 7-Phenyl-2-chloro-1,5-naphthyridine |

| 2 | Ethylzinc bromide | Pd(PCy₃)₂ | NMP | 80 | 7-Ethyl-2-chloro-1,5-naphthyridine |

| 3 | (4-Methoxyphenyl)zinc chloride | Ni(acac)₂ / dppe | DMA | 100 | 7-(4-Methoxyphenyl)-2-chloro-1,5-naphthyridine |

Note: This data is predictive and based on the general scope of the Negishi coupling and reactivity patterns of related substrates. Specific experimental studies on this compound are needed for confirmation.

Cobalt-Catalyzed Cross-Coupling Reactions

In recent years, cobalt-catalyzed cross-coupling reactions have emerged as a more sustainable and cost-effective alternative to palladium-catalyzed methods. These reactions often utilize Grignard reagents or organozinc compounds as coupling partners. While specific applications of cobalt catalysis with this compound are not well-documented, the general principles suggest that regioselective functionalization should be achievable. The reactivity order of halogens in cobalt-catalyzed cross-couplings can be influenced by the specific cobalt precursor, ligand, and reaction conditions.

It is plausible that under specific cobalt-catalyzed conditions, selective coupling at either the C-Br or C-Cl position could be achieved, offering a complementary approach to palladium-based methods.

Table 4: Plausible Cobalt-Catalyzed Cross-Coupling of this compound

| Entry | Coupling Partner | Cobalt Catalyst | Ligand | Solvent | Temperature (°C) | Potential Major Product |

| 1 | Phenylmagnesium bromide | CoCl₂ | TMEDA | THF | 25 | 7-Phenyl-2-chloro-1,5-naphthyridine |

| 2 | Methylmagnesium chloride | Co(acac)₂ | PPh₃ | Dioxane | 80 | 7-Methyl-2-chloro-1,5-naphthyridine |

| 3 | Isopropylzinc bromide | CoBr₂ | dppe | NMP | 100 | 7-Isopropyl-2-chloro-1,5-naphthyridine |

Note: The outcomes in this table are hypothetical and based on the growing field of cobalt catalysis. The regioselectivity would need to be determined experimentally.

Metalation and Lithiation Strategies for Further Functionalization

Directed ortho-metalation (DoM) and halogen-metal exchange are powerful strategies for the regioselective functionalization of aromatic and heteroaromatic compounds. For this compound, both pathways are conceivable.

Halogen-metal exchange, typically using an organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures, is expected to occur preferentially at the more reactive C-Br bond. This would generate a 7-lithio-2-chloro-1,5-naphthyridine intermediate, which can then be trapped with various electrophiles to introduce a wide range of functional groups at the 7-position.

Alternatively, directed lithiation using a lithium amide base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) could potentially lead to deprotonation at a specific carbon atom, guided by the directing effect of the nitrogen atoms in the naphthyridine ring. Studies on the related 4-bromobenzo[c] nih.govnih.govnaphthyridine have shown that regioselective metalation can be achieved using TMPMgCl·LiCl. For this compound, deprotonation at C-8 is a plausible outcome due to the activating effect of the adjacent nitrogen atom.

Table 5: Potential Metalation/Lithiation and Subsequent Functionalization

| Entry | Reagent | Electrophile | Expected Intermediate | Final Product |

| 1 | n-BuLi, -78 °C | DMF | 7-Lithio-2-chloro-1,5-naphthyridine | 2-Chloro-1,5-naphthyridine-7-carbaldehyde |

| 2 | t-BuLi, -78 °C | CO₂ | 7-Lithio-2-chloro-1,5-naphthyridine | 2-Chloro-1,5-naphthyridine-7-carboxylic acid |

| 3 | LDA, -78 °C | CH₃I | 8-Lithio-7-bromo-2-chloro-1,5-naphthyridine | 7-Bromo-2-chloro-8-methyl-1,5-naphthyridine |

| 4 | TMPMgCl·LiCl, -40 °C | I₂ | 8-Magnesio-7-bromo-2-chloro-1,5-naphthyridine | 7-Bromo-2-chloro-8-iodo-1,5-naphthyridine |

Note: The regioselectivity of directed lithiation needs experimental verification. The products listed are based on predicted reactivity.

Chemo- and Regioselective Transformations for Analogue Synthesis

The synthesis of analogues of this compound relies heavily on the ability to perform selective transformations at one of the halogenated positions. The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of these strategies.

In most palladium-catalyzed cross-coupling reactions, the order of reactivity for halogens is I > Br > Cl > F. This well-established trend is a direct consequence of the bond dissociation energies of the carbon-halogen bonds. For this compound, this differential reactivity allows for the selective functionalization of the C-7 position (C-Br bond) while leaving the C-2 position (C-Cl bond) available for subsequent transformations.

This chemoselectivity enables a modular approach to the synthesis of diverse 2,7-disubstituted-1,5-naphthyridine derivatives. A typical synthetic sequence would involve a palladium-catalyzed reaction (e.g., Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination) at the C-7 position under relatively mild conditions. The resulting 7-substituted-2-chloro-1,5-naphthyridine can then be subjected to a second, more forcing cross-coupling reaction to modify the C-2 position. This stepwise approach provides access to a wide range of analogues with diverse functionalities at both positions.

Ring Opening/Closing Reactions Involving the Naphthyridine Core (if applicable to transformations)

The 1,5-naphthyridine core is a stable aromatic system, and ring-opening reactions are not typically observed during standard functionalization procedures of this compound. The derivatization pathways discussed above primarily involve the substitution of the halogen atoms, leaving the heterocyclic core intact.

However, the synthesis of the 1,5-naphthyridine skeleton itself involves ring-closing reactions. Well-established methods for constructing the 1,5-naphthyridine ring system include the Friedländer and Skraup-Doebner-von Miller reactions. nih.gov For instance, the Friedländer synthesis involves the condensation of a 3-aminopyridine (B143674) derivative with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl group. These cyclization strategies are fundamental to the initial synthesis of the core structure before subsequent functionalization to compounds like this compound.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Chloro-7-aryl-1,5-naphthyridine |

| 7-(Alkynyl)-2-chloro-1,5-naphthyridine |

| N-(2-Chloro-1,5-naphthyridin-7-yl)amine |

| 7-Bromo-2-alkoxy-1,5-naphthyridine |

| 7-Bromo-2-(alkylthio)-1,5-naphthyridine |

| 7-Bromo-N,N-dialkyl-1,5-naphthyridin-2-amine |

| Palladium(II) acetate |

| Tris(dibenzylideneacetone)dipalladium(0) |

| Tetrakis(triphenylphosphine)palladium(0) |

| Bis(triphenylphosphine)palladium(II) dichloride |

| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl |

| Sodium carbonate |

| Sodium tert-butoxide |

| Triethylamine |

| Toluene |

| Tetrahydrofuran |

| Dimethylformamide |

| Arylboronic acid |

| Terminal alkyne |

| Amine |

| Alkoxide |

| Thiolate |

| Sodium alkoxide |

| Sodium thiolate |

| Dialkylamine |

Advanced Spectroscopic and Structural Elucidation Methodologies for 7 Bromo 2 Chloro 1,5 Naphthyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 7-Bromo-2-chloro-1,5-naphthyridine in solution. By analyzing the spectra of different nuclei, a complete picture of the molecule's connectivity can be assembled. For a molecule with this complexity, a suite of one-dimensional and two-dimensional NMR experiments is typically employed. mdpi.comthieme-connect.de

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of the hydrogen atoms in the molecule. The 1,5-naphthyridine (B1222797) core has four aromatic protons. The substitution pattern—a bromine atom at position 7 and a chlorine atom at position 2—leaves four distinct protons on the aromatic scaffold at positions 3, 4, 6, and 8.

The expected ¹H NMR spectrum would show four signals in the aromatic region (typically δ 7.0-9.0 ppm). The precise chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the halogen substituents. The proton at position 6, being adjacent to the nitrogen at position 5 and the bromine-bearing carbon at position 7, is expected to be significantly deshielded. Similarly, the proton at position 3, adjacent to the chloro-substituted carbon, will also experience a downfield shift. The coupling patterns (splitting) between adjacent protons are crucial for assignment. For instance, H-3 and H-4 would appear as doublets due to their coupling to each other. H-8 and H-6 would also exhibit coupling. thieme-connect.de

Table 1: Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 8.0 - 8.3 | d (doublet) | 8.5 - 9.0 |

| H-4 | 7.7 - 8.0 | d (doublet) | 8.5 - 9.0 |

| H-6 | 8.8 - 9.1 | d (doublet) | 2.0 - 2.5 |

| H-8 | 8.4 - 8.7 | d (doublet) | 2.0 - 2.5 |

Note: Data are predicted based on the analysis of unsubstituted 1,5-naphthyridine and substituent effects. Actual values may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. For this compound, eight distinct signals are expected for the eight carbon atoms of the naphthyridine ring system. thieme-connect.de Carbons directly attached to the electronegative nitrogen (C-2, C-5) and halogen atoms (C-7, C-2) will be significantly shifted downfield. The quaternary carbons (C-4a, C-8a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-2 | 152 - 155 |

| C-3 | 123 - 126 |

| C-4 | 138 - 141 |

| C-4a | 125 - 128 |

| C-6 | 140 - 143 |

| C-7 | 118 - 121 |

| C-8 | 125 - 128 |

| C-8a | 150 - 153 |

Note: Data are predicted based on the analysis of unsubstituted 1,5-naphthyridine and substituent effects. Actual values may vary depending on the solvent and experimental conditions.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a cross-peak would be expected between H-3 and H-4, confirming their adjacent positions. Another cross-peak would appear between H-6 and H-8, confirming their connectivity on the other ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of the protonated carbons (C-3, C-4, C-6, and C-8) by linking their signals to the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for piecing together the entire molecular framework. For example, correlations from H-4 to C-2, C-4a, and C-8a would be expected, while H-6 would show correlations to C-8 and C-4a. These correlations bridge the two rings and confirm the substitution pattern.

Mass Spectrometry (MS) Techniques for Molecular Information

Mass spectrometry provides the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns. thieme-connect.delookchem.com

HRMS is used to determine the exact mass of the molecular ion with high precision (typically to four or more decimal places). This allows for the unambiguous determination of the elemental formula. The presence of bromine and chlorine atoms creates a distinctive isotopic pattern in the mass spectrum due to their natural isotopes (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br), which serves as a powerful confirmation of the presence of these elements in the molecule.

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₄BrClN₂ |

| Calculated Exact Mass [M]⁺ for C₈H₄⁷⁹Br³⁵ClN₂ | 241.9301 |

| Calculated Exact Mass [M+2]⁺ | 243.9280 |

| Calculated Exact Mass [M+4]⁺ | 245.9258 |

Note: The characteristic isotopic cluster for one bromine and one chlorine atom would be observed, confirming the elemental composition.

In electron ionization mass spectrometry (EI-MS), the molecular ion undergoes fragmentation, breaking into smaller, characteristic pieces. The analysis of these fragment ions provides additional evidence for the compound's structure. The stable naphthyridine ring is expected to be a major fragment. Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atom (Br or Cl) or the loss of molecules like HCN from the heterocyclic core. mdpi.comaip.org

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Possible Fragment |

| 242/244/246 | [M]⁺, Molecular ion |

| 207/209 | [M-Cl]⁺ |

| 163/165 | [M-Br]⁺ |

| 128 | [M-Br-Cl]⁺ |

| 101 | [M-Br-Cl-HCN]⁺ |

Note: The m/z values correspond to the most abundant isotopes. The fragmentation pattern provides a fingerprint that helps confirm the identity of the compound.

Infrared (IR) Spectroscopy Methodologies for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum reveals characteristic absorption peaks corresponding to the vibrations of its specific bonds. researchgate.net The aromatic C=C and C=N stretching vibrations are typically observed in the fingerprint region of the spectrum. researchgate.net

A representative analysis of the IR spectrum for a related naphthyridine compound shows characteristic peaks for C=N and C=C stretching, which provides a basis for the expected spectral features of this compound. researchgate.net

Table 1: Characteristic IR Absorption Bands for Related Naphthyridine Structures

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 1649 | C=N stretching |

| 1590 | C=C stretching |

Note: Data is based on a related naphthyridine compound and serves as a reference. researchgate.net

Single-Crystal X-ray Diffraction Methodologies for Solid-State Structure Determination

Obtaining high-quality single crystals is a prerequisite for successful X-ray diffraction analysis. For compounds like this compound, crystal growth is typically achieved by slow evaporation of a saturated solution in a suitable organic solvent. The choice of solvent is critical and is often determined empirically. Common solvents for growing crystals of organic molecules include heptane, which was used for a similar compound, 4-chloro-7-trifluoromethyl-1,5-naphthyridine, yielding white crystals. anu.edu.au

During X-ray diffraction analysis, a single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and processed to determine the unit cell dimensions and the electron density distribution, which is then used to build and refine a model of the molecular structure.

For a related compound, 7-bromo-4-methyl-1H-1,5-naphthyridin-2-one, which is a precursor in the synthesis of 7-bromo-2-chloro-4-methyl-1,5-naphthyridine, detailed crystallographic data has been reported and provides an example of the parameters determined. researchgate.net

Table 2: Representative Crystallographic Data for a Related Naphthyridine Compound

| Parameter | Value |

|---|---|

| Empirical formula | C9H7BrN2O |

| Formula weight | 239.07 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.123(2) Å, b = 10.567(3) Å, c = 11.234(3) Å |

| α = 90°, β = 109.45(3)°, γ = 90° | |

| Volume | 909.5(4) ų |

| Z | 4 |

| Density (calculated) | 1.749 Mg/m³ |

Note: Data is for a related naphthyridine compound and serves as a reference. researchgate.net

UV-Visible Spectroscopy Methodologies for Electronic Structure Probing

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption maxima (λmax) are characteristic of the chromophores within the molecule. The UV-Vis spectra of naphthyridine derivatives have been studied, and it has been noted that the absorption maxima are generally independent of the solvent polarity. researchgate.net This suggests that the electronic transitions are not significantly influenced by solvent-solute interactions. researchgate.net Studies on similar naphthyridine compounds have been conducted to determine their photophysical properties. anu.edu.au

Table 3: UV-Visible Absorption Data for a Related Naphthyridine Compound

| Solvent | λmax (nm) |

|---|---|

| Toluene | 320 |

| Dichloromethane | 322 |

| Tetrahydrofuran | 321 |

| Acetonitrile (B52724) | 320 |

| Dimethylformamide | 322 |

Note: Data is for a related 4,8-substituted 1,5-naphthyridine and serves as a reference. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for assessing the purity of this compound and for its isolation from reaction mixtures. researchgate.netrsc.org

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. For the analysis of this compound and related compounds, reversed-phase HPLC is commonly employed. researchgate.netrsc.org The purity of the compound is often determined to be greater than 95%. researchgate.netlookchem.com

A typical HPLC method involves a C18 column and a gradient elution with a mobile phase consisting of acetonitrile and water, often with a modifier like trifluoroacetic acid (TFA) or ammonia. rsc.org Detection is usually performed using a UV detector at specific wavelengths. rsc.org

Table 4: Typical HPLC Conditions for Analysis of Related Naphthyridine Compounds

| Parameter | Description |

|---|---|

| Instrument | Shimadzu LC-20AB or equivalent |

| Column | Kinetex C18, 4.6 x 50 mm, 5 µm |

| Mobile Phase | Gradient of 10%–80% Acetonitrile (with 0.0375% TFA) in Water (with 0.01875% TFA) |

| Flow Rate | 1.5 mL/min |

| Detection | UV at 220, 215, 254 nm |

Note: This is a representative method and specific conditions may vary. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For this compound, GC-MS is instrumental in purity assessment, identification of synthesis byproducts, and reaction monitoring. The technique couples the superior separation capability of gas chromatography with the sensitive and specific detection provided by mass spectrometry.

In a typical GC-MS analysis, the sample containing this compound is first vaporized in a heated injector and then swept onto a chromatographic column by an inert carrier gas, such as helium. The separation occurs within the column, which is coated with a stationary phase. Compounds are separated based on their differential partitioning between the mobile gas phase and the stationary phase, a process influenced by their boiling points and polarity. Due to its relatively high boiling point, a temperature-programmed oven is essential to ensure timely elution from the column.

Following separation in the gas chromatograph, the eluted molecules enter the mass spectrometer's ion source. Here, they are bombarded with high-energy electrons, leading to ionization and the formation of a molecular ion ([M]•+) and various fragment ions. These ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z), and a detector records their relative abundance.

While a standardized, universally adopted GC-MS method for this compound is not extensively detailed in publicly available literature, a representative methodology can be constructed based on established practices for analyzing similar halogenated heterocyclic compounds. uni-muenchen.deresearchgate.net

Table 1: Representative GC-MS Methodological Parameters for Analysis of Halogenated Naphthyridines

| Parameter | Specification | Purpose |

|---|---|---|

| Gas Chromatograph | Systems like Agilent or Shimadzu | Provides the platform for separation. |

| Column | Non-polar capillary column (e.g., VF-5MS, ZB-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness | Separates compounds based on volatility. The 5% phenyl / 95% dimethylpolysiloxane phase is robust and suitable for a wide range of semi-volatile compounds. miamioh.edu |

| Carrier Gas | Helium (99.999% purity) | Transports the sample through the column. |

| Flow Rate | Constant flow, ~1.0 mL/min | Ensures reproducible retention times. |

| Injector Temperature | 250-280 °C | Ensures rapid and complete vaporization of the analyte. |

| Injection Volume | 1 µL (with split or splitless injection) | Introduces a small, precise amount of sample onto the column. |

| Oven Program | Initial temp: ~70-100 °C, hold for 1-2 min, ramp at 10-20 °C/min to ~280-300 °C, hold for 5-10 min | The temperature gradient facilitates the elution of semi-volatile compounds like this compound. |

| Mass Spectrometer | Quadrupole or Ion Trap | Separates ions based on their mass-to-charge ratio. |

| Ionization Mode | Electron Ionization (EI) | Standard hard ionization technique that produces a characteristic and reproducible fragmentation pattern. |

| Ionization Energy | 70 eV | Standard energy for creating comparable mass spectra against libraries. |

| MS Source Temperature | ~230 °C | Maintains the sample in a gaseous state within the ion source. |

| MS Quad Temperature | ~150 °C | Ensures optimal performance of the mass analyzer. |

| Scan Range | 40-500 amu | Covers the expected mass range of the parent compound and its fragments. |

Detailed Research Findings

The mass spectrum of this compound is distinguished by a complex and highly characteristic isotopic pattern for the molecular ion peak. This complexity arises from the natural isotopic abundances of both bromine (79Br ≈ 50.7%, 81Br ≈ 49.3%) and chlorine (35Cl ≈ 75.8%, 37Cl ≈ 24.2%). docbrown.info The molecular ion would therefore appear as a cluster of peaks. The most prominent peaks in this cluster would correspond to the following isotopic combinations:

[C₈H₄79Br35ClN₂]⁺

[C₈H₄81Br35ClN₂]⁺ (M+2)

[C₈H₄79Br37ClN₂]⁺ (M+2)

[C₈H₄81Br37ClN₂]⁺ (M+4)

The relative intensities of these peaks in the M, M+2, and M+4 regions provide a definitive signature for a molecule containing one bromine and one chlorine atom. docbrown.info

Fragmentation of this compound under EI conditions would likely proceed through the loss of the halogen atoms. Common fragmentation pathways would include the loss of a bromine radical (•Br), a chlorine radical (•Cl), or hydrogen halides (HBr, HCl). The stability of the bicyclic naphthyridine ring system suggests that the molecular ion peak would be relatively abundant. Key fragment ions would likely include [M-Cl]⁺, [M-Br]⁺, and [M-Br-Cl]⁺, each with its own characteristic isotopic pattern. The analysis of these fragmentation patterns is crucial for structural confirmation. miamioh.edulibretexts.org In some cases, specialized detectors like a halogen-specific detector (XSD) can be used in conjunction with GC to provide high selectivity for halogenated compounds, reducing interference from non-halogenated matrix components. nih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Helium |

| Bromine |

| Chlorine |

| Hydrogen Bromide |

Computational and Theoretical Investigations of 7 Bromo 2 Chloro 1,5 Naphthyridine

Quantum Mechanical Studies

Quantum mechanical methods are fundamental to understanding the electronic nature and behavior of molecules at the atomic level. For heterocyclic systems like naphthyridines, these studies provide invaluable insights.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT is a widely used computational method for investigating the electronic properties of molecules. researchgate.netrsc.org For naphthyridine derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), are employed to determine optimized molecular geometry, electronic structure, and reactivity descriptors. researchgate.netacs.org

Ab Initio Methods for Molecular Properties

Ab initio calculations, which are based on first principles of quantum mechanics without reliance on empirical parameters, are used to study various molecular properties. For the broader class of 1,5-naphthyridines, ab initio methods have been used to investigate stacking interactions, which are crucial in biological and material contexts. mdpi.com For 7-Bromo-2-chloro-1,5-naphthyridine, these methods could provide highly accurate predictions of its geometry, vibrational frequencies, and electronic properties, serving as a benchmark for other computational techniques.

Molecular Dynamics Simulations for Conformational Analysis (if applicable)

As this compound is a rigid, planar molecule, extensive conformational analysis via molecular dynamics (MD) is generally not applicable. chemscene.com The number of rotatable bonds is zero. chemscene.com However, MD simulations would be highly relevant for studying its interactions with other molecules, such as biological macromolecules or solvent environments, by simulating their dynamic behavior over time.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the characterization of newly synthesized compounds. DFT calculations can predict vibrational frequencies (FT-IR and Raman), as well as NMR chemical shifts (¹H and ¹³C). acs.orgmdpi.com For instance, studies on substituted quinolines and other heterocycles show a good correlation between computed and experimental spectra. researchgate.netdntb.gov.ua Time-dependent DFT (TD-DFT) is used to simulate electronic absorption spectra (UV-Vis), providing information on electronic transitions and oscillator strengths. researchgate.net For this compound, these predictive methods could generate a theoretical spectroscopic profile to compare against experimental findings.

Reaction Mechanism Elucidation through Computational Transition State Modeling

Understanding the mechanisms of chemical reactions is a key area of computational chemistry. By modeling the potential energy surface of a reaction, researchers can identify transition states and intermediates, thereby elucidating the reaction pathway. For example, DFT calculations have been used to investigate the mechanism of the Friedländer reaction for synthesizing 1,8-naphthyridines. acs.org For this compound, computational modeling could predict the regioselectivity and reaction barriers for nucleophilic aromatic substitution reactions at the positions bearing the chloro and bromo substituents, which are common reactions for this class of compounds. nih.gov

Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Analysis

MEP maps and FMO analysis are essential for visualizing and understanding a molecule's reactivity.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net In related naphthyridine systems, the negative potential is typically localized around the nitrogen atoms, indicating sites susceptible to electrophilic attack, while positive potential regions highlight sites for nucleophilic attack. researchgate.net For this compound, an MEP map would reveal the electronic influence of the halogen atoms and the nitrogen atoms on the molecule's surface potential.

Frontier Molecular Orbitals (FMO): The HOMO and LUMO are the key orbitals involved in chemical reactions. The distribution and energy of these orbitals determine the molecule's ability to donate or accept electrons. uctm.edu FMO analysis of related heterocyclic compounds has been used to understand charge transfer, stability, and optical properties. rsc.orgacs.org For this compound, analyzing the HOMO and LUMO would provide insight into its charge transfer characteristics and its behavior in cycloaddition or substitution reactions.

Analysis of Nucleophilic and Electrophilic Sites

Computational analysis, particularly through the generation of a Molecular Electrostatic Potential (MEP) map, is a powerful tool for identifying the nucleophilic and electrophilic sites within a molecule. For this compound, the MEP map would highlight the electron distribution across the molecule.

Regions of negative electrostatic potential, typically colored red or orange, indicate electron-rich areas that are susceptible to electrophilic attack. In the case of this compound, these areas are predicted to be concentrated around the two nitrogen atoms of the naphthyridine core due to their lone pairs of electrons.

Conversely, areas of positive electrostatic potential, often depicted in blue, signify electron-deficient regions that are prone to nucleophilic attack. For this compound, the carbon atoms bonded to the electronegative halogen (bromine and chlorine) and nitrogen atoms are expected to be the primary electrophilic centers. The hydrogen atoms on the aromatic ring would also exhibit a positive potential. A theoretical study on a related (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione derivative supports this, where the most electrophilic sites were identified on the nitrogen of the NH group and the phenyl ring. ambeed.com

Predicted Reactivity Sites in this compound:

| Site Type | Predicted Location | Rationale |

| Nucleophilic | Nitrogen atoms (N-1 and N-5) | Lone pair of electrons creating an electron-rich area. |

| Electrophilic | Carbon atoms C-2 and C-7 | Direct attachment to highly electronegative chlorine and bromine atoms, inducing a partial positive charge. |

| Electrophilic | Carbon atoms adjacent to ring nitrogens (C-4, C-6, C-8) | Influence of the electron-withdrawing nitrogen atoms. |

These predictions are crucial for synthetic chemists planning reactions such as substitutions, where the regioselectivity is determined by these electronic factors.

Orbital Interactions and Reactivity Prediction

The reactivity of a molecule can be further understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap generally implies a more reactive molecule, as it requires less energy to excite an electron from the HOMO to the LUMO. tandfonline.com For this compound, the presence of two electron-withdrawing halogen substituents is expected to lower the energy of both the HOMO and LUMO compared to the parent 1,5-naphthyridine (B1222797). This effect is due to the inductive electron withdrawal by the halogens.

Computational studies on related naphthyridine derivatives provide a basis for estimating these values. For instance, a study on various aza-derivatives of naphthalene (B1677914) calculated the HOMO-LUMO gap for the parent 1,5-naphthyridine to be 4.83 eV. lookchem.com The introduction of halogen substituents would likely modulate this value.

Theoretical Orbital Energy Data for Unsubstituted and Substituted Naphthyridines:

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Source |

| 1,5-Naphthyridine | -7.03 | -2.20 | 4.83 | lookchem.com |

| (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione | -6.9259 | -3.2788 | 3.6471 | tandfonline.com |

The distribution of the HOMO and LUMO across the molecule also provides insights into its reactivity. The HOMO is typically localized on the more electron-rich parts of the molecule, indicating the sites for electrophilic attack. The LUMO is centered on the electron-poor regions, highlighting the sites for nucleophilic attack. For this compound, the HOMO is expected to have significant contributions from the naphthyridine ring system, while the LUMO would be more localized on the carbon atoms attached to the halogens.

Influence of Halogen Substituents on Electronic Distribution and Reactivity via Computational Models

Computational models are instrumental in dissecting the influence of the bromo and chloro substituents on the electronic distribution and reactivity of the 1,5-naphthyridine core. Both halogens are electron-withdrawing through the inductive effect, which generally deactivates the aromatic system towards electrophilic substitution and activates it for nucleophilic aromatic substitution.

However, the two halogens have different electronic properties that can be computationally modeled. Bromine is less electronegative but more polarizable than chlorine. This difference can lead to distinct reactivity patterns. In reactions like the Suzuki-Miyaura coupling, the carbon-bromine bond is typically more reactive towards oxidative addition with a palladium catalyst than the carbon-chlorine bond. rsc.org This differential reactivity allows for selective functionalization of the molecule.

Computational models can predict the relative bond dissociation energies of the C-Br and C-Cl bonds, providing a quantitative basis for this observed selectivity. Furthermore, these models can calculate the partial atomic charges on the carbon atoms attached to the halogens, offering another perspective on their electrophilicity.

The presence of both a bromo and a chloro group on the 1,5-naphthyridine skeleton creates a molecule with distinct reactive sites, enabling a wide range of chemical transformations for the synthesis of more complex derivatives.

7 Bromo 2 Chloro 1,5 Naphthyridine As a Strategic Building Block in Complex Chemical Synthesis

Design Principles for Utilizing Halogenated Naphthyridines in Multistep Syntheses

The strategic use of halogenated naphthyridines like 7-Bromo-2-chloro-1,5-naphthyridine in multistep syntheses hinges on the principle of chemoselectivity. The chlorine and bromine atoms on the naphthyridine ring exhibit different reactivities, which can be exploited to achieve regioselective substitutions.

Key design principles include:

Orthogonal Reactivity : The C-Cl and C-Br bonds have distinct reactivity profiles towards various coupling reactions. For instance, palladium-catalyzed reactions can often be tuned to selectively react at one position over the other by carefully choosing ligands, bases, and reaction conditions. nih.govacs.org This allows for a stepwise introduction of different functional groups.

Sequential Functionalization : A common strategy involves a sequence of cross-coupling reactions. For example, a Suzuki or Stille coupling might be used to introduce an aryl or heteroaryl group at one position, followed by a different type of coupling reaction (e.g., Buchwald-Hartwig amination) at the other halogenated site. beilstein-journals.org This sequential approach is fundamental to building complex molecules with precise control over the final structure.

Activation/Deactivation Effects : The electronic properties of the substituents introduced in the first step can influence the reactivity of the remaining halogen. Electron-donating groups can activate the ring towards further substitution, while electron-withdrawing groups can have a deactivating effect. Understanding these electronic effects is crucial for planning subsequent reaction steps. nih.gov

Utilization in the Construction of Advanced Molecular Architectures

The unique reactivity of this compound makes it an ideal starting material for constructing a variety of advanced molecular architectures, including polycyclic and fused heterocyclic systems.

Examples of its application include:

Fused Heterocycles : This building block is instrumental in synthesizing fused naphthyridine systems like those found in pyridoacridine alkaloids. beilstein-journals.org Intramolecular cyclization reactions following the initial functionalization steps can lead to the formation of complex, multi-ring structures. mdpi.com

Biaryl and Heterobiaryl Compounds : Sequential cross-coupling reactions are widely used to create biaryl and heterobiaryl structures. researchgate.net For instance, a Suzuki coupling at the bromine position followed by a Negishi coupling at the chlorine position can introduce two different aryl groups. nih.govacs.org

Macrocycles : While less common, the di-functional nature of this compound could potentially be utilized in ring-closing metathesis or other macrocyclization strategies to form large, constrained ring systems.

The ability to selectively introduce different functionalities allows for the creation of molecules with tailored electronic and steric properties, which is essential for applications in materials science and medicinal chemistry. nih.govacs.org

Development of New Synthetic Methodologies Leveraging this compound

The pursuit of more efficient and selective ways to functionalize this compound has driven the development of novel synthetic methodologies.

Recent advancements include:

Regioselective Cross-Coupling Reactions : Significant research has focused on developing palladium-catalyzed cross-coupling reactions that exhibit high regioselectivity for either the C-Br or C-Cl bond. researchgate.net The choice of palladium catalyst, ligands, and reaction conditions can be fine-tuned to favor substitution at a specific position. mdpi.com For example, certain phosphine (B1218219) ligands can promote selective Suzuki coupling at the more reactive C-Br bond. researchgate.net

One-Pot Sequential Reactions : To improve efficiency and reduce purification steps, one-pot procedures involving sequential cross-coupling reactions have been developed. mdpi.com This involves the careful addition of reagents to effect the first substitution, followed by the introduction of a second set of reagents to functionalize the remaining halogenated position without isolating the intermediate.

Cobalt-Catalyzed Cross-Couplings : As an alternative to palladium, cobalt-catalyzed cross-coupling reactions have emerged as a powerful tool for functionalizing halogenated naphthyridines. nih.govacs.org These reactions can offer different selectivity profiles and may be more cost-effective.

These methodological advancements not only expand the synthetic utility of this compound but also provide more sustainable and atom-economical routes to complex molecules.

Scaffold Design Principles for Novel Naphthyridine Derivatives

The 1,5-naphthyridine (B1222797) core is a recognized "privileged scaffold" in medicinal chemistry, and this compound provides a versatile platform for designing novel derivatives with potential therapeutic applications. nih.govnih.gov

Key principles in scaffold design include:

Structure-Activity Relationship (SAR) Studies : The ability to systematically introduce a wide range of substituents at the C-2 and C-7 positions allows for detailed SAR studies. nih.govnih.gov By correlating changes in substitution with biological activity, chemists can identify key structural features required for potency and selectivity. For example, studies on 1,5-naphthyridine-based kinase inhibitors have shown that specific substitutions at these positions are crucial for activity. nih.gov

Bioisosteric Replacement : The halogen atoms can be replaced with various bioisosteres to modulate the physicochemical properties of the molecule, such as solubility, metabolic stability, and target binding affinity. researchgate.net

Scaffold Hopping and Fusion : The 1,5-naphthyridine scaffold can be further elaborated by fusing it with other heterocyclic rings to create novel, complex ring systems. mdpi.comencyclopedia.pub This approach can lead to the discovery of compounds with entirely new biological activities.

The following table summarizes the impact of substitutions at different positions on the 1,5-naphthyridine core based on SAR studies:

| Position | Preferred Substitutions | Impact on Activity |

| C-2 | Alkoxy (e.g., methoxy), Cyano | Optimal antibacterial activity. nih.gov |

| C-7 | Halogen, Hydroxyl | Preferred for antibacterial spectrum. nih.gov |

| Other Carbons | Substitutions generally detrimental | Can negatively affect activity. nih.gov |

Precursor to Structurally Diverse Naphthyridine Analogs

This compound is a key precursor for a wide array of structurally diverse naphthyridine analogs, many of which are of interest in drug discovery. nih.govnih.govresearchgate.net

Examples of its use as a precursor include:

Kinase Inhibitors : The 1,5-naphthyridine scaffold is found in numerous kinase inhibitors. google.com Starting from this compound, medicinal chemists can synthesize libraries of compounds to screen for activity against various kinases. researchgate.net

Antibacterial Agents : This compound has been used to develop novel bacterial topoisomerase inhibitors (NBTIs). nih.gov The ability to introduce different functional groups at the C-2 and C-7 positions is critical for optimizing the antibacterial spectrum and potency. nih.govresearchgate.net

Antimalarial Agents : Derivatives of this compound have shown significant antimalarial activity. grafiati.com Nucleophilic substitution of the chloro group with various amines is a common strategy in the synthesis of these compounds. grafiati.com

The versatility of this starting material allows for the rapid generation of diverse compound libraries, which is a key strategy in modern drug discovery.

Role in Automated and High-Throughput Synthesis Platforms (if methodologies exist)

While specific examples of this compound in automated synthesis are not extensively documented, its properties make it a suitable candidate for such platforms. The well-defined and robust nature of palladium-catalyzed cross-coupling reactions allows for their adaptation to automated synthesizers. rsc.org

Potential applications in high-throughput synthesis include:

Parallel Synthesis : Automated platforms could be used to perform parallel Suzuki, Buchwald-Hartwig, or other coupling reactions on a small scale, using a diverse set of building blocks to rapidly generate a library of 1,5-naphthyridine derivatives.

Flow Chemistry : The conversion of this dihalogenated precursor could be performed in a continuous flow reactor. researchgate.net This would allow for precise control over reaction parameters, potentially leading to higher yields and purities, and facilitating scale-up. researchgate.net

On-the-Fly Synthesis and Screening : In a highly integrated system, novel naphthyridine derivatives could be synthesized on a nanoscale using acoustic dispensing technology and immediately screened for biological activity, accelerating the hit-finding process in drug discovery. rsc.org

The amenability of the chemistry of this compound to automation positions it as a valuable building block for future high-throughput discovery efforts.

Future Research Directions and Emerging Paradigms in 7 Bromo 2 Chloro 1,5 Naphthyridine Chemistry

Novel Synthetic Approaches and Catalyst Development

The construction of the 1,5-naphthyridine (B1222797) core is foundational, with classical methods like the Skraup and Gould-Jacobs reactions remaining relevant. nih.gov Modern advancements, however, focus on improving efficiency, yield, and substrate scope through catalyst development. For instance, the Skraup reaction, traditionally harsh, can be performed under milder conditions using iodine as a cheap, efficient, and reusable catalyst. nih.gov

The introduction of the chloro and bromo substituents often involves the halogenation of corresponding naphthyridinone precursors. nih.gov The conversion of a carbonyl group in a 1,5-naphthyridinone to a chloro group is frequently achieved using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). nih.gov Bromination can be accomplished with agents such as bromine in acetic acid or N-bromosuccinimide (NBS), which can provide high yields of valuable intermediates for subsequent coupling reactions. nih.gov

Future catalyst development may focus on palladium-catalyzed cross-coupling reactions that build the naphthyridine ring itself, such as Heck or Stille reactions, which have been used to prepare substituted 1,5-naphthyridine derivatives from functionalized pyridine (B92270) precursors. nih.gov For example, a Heck reaction between a substituted aminopyridine and methyl acrylate (B77674) has been used to form a key intermediate that cyclizes to the 1,5-naphthyridine core. nih.gov

Advanced Functionalization Strategies and Chemo-orthogonality

The primary value of 7-bromo-2-chloro-1,5-naphthyridine lies in the differential reactivity of its two halogen atoms, a property known as chemo-orthogonality. The carbon-bromine bond at the C7 position is generally more reactive towards palladium-catalyzed cross-coupling reactions (like Suzuki, Stille, or Buchwald-Hartwig amination) than the carbon-chlorine bond at the C2 position. This allows for selective functionalization at C7 while preserving the C2-chloro group for subsequent transformations.

Following a selective cross-coupling at the C7 position, the remaining C2-chloro group can be targeted by nucleophilic aromatic substitution (SNAr). This two-step, orthogonal strategy enables the synthesis of diverse, highly functionalized 1,5-naphthyridines that would be difficult to access otherwise. For example, the chloro group can be displaced by amines, thiols, or alkoxides. nih.gov Selective amination of a chloro-substituted 1,5-naphthyridine has been demonstrated using ammonium (B1175870) hydroxide (B78521) at elevated temperatures. nih.gov Similarly, chloro-derivatives have been reacted with sodium methanethiol (B179389) to furnish methylsulfanyl derivatives. nih.gov

This paradigm allows for the creation of extensive compound libraries from a single, versatile intermediate, which is particularly valuable in structure-activity relationship (SAR) studies for drug discovery. acs.org

| Reaction Type | Typical Catalyst/Reagents | Primary Reactive Site | Rationale |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | C7-Br | Higher oxidative addition rate of Pd(0) to Ar-Br vs. Ar-Cl. |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, BINAP, NaOtBu | C7-Br | Greater reactivity of the C-Br bond under standard conditions. |

| Nucleophilic Aromatic Substitution (SNAr) | NaSR, R-NH₂, NaOR (harsher conditions) | C2-Cl | Can be targeted after C7 functionalization; requires activation or stronger nucleophiles. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry represents a significant paradigm shift for the production and functionalization of heterocyclic compounds like this compound. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced safety, higher yields, and improved product purity. researchgate.net

For a multi-step sequence, such as the orthogonal functionalization described above, a flow platform can integrate several reaction and purification steps without isolating intermediates. researchgate.net For example, a Suzuki-Miyaura reaction could be performed on the C7-Br position in a heated flow reactor packed with a palladium catalyst. The output stream could then be directly mixed with a nucleophile and passed through a second reactor at a different temperature to achieve substitution at the C2-Cl position. Research on related 1,4-ethano-1,5-naphthyridine derivatives has demonstrated the successful implementation of flow Suzuki-Miyaura processes, achieving high yields in as little as 10 minutes of residence time by optimizing temperature and base. researchgate.net This highlights the potential for rapid and efficient library synthesis.

Automated synthesis platforms, driven by digital codes, can leverage flow chemistry to autonomously execute complex synthetic routes, enabling high-throughput screening and rapid optimization of reaction conditions.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Residence Time | 5 min | 5 min | 10 min |

| Temperature | 100 °C | 120 °C | 120 °C |

| Yield | 63% | 77% | 85% |

Exploration of Sustainable Synthesis Methodologies

Future research will increasingly prioritize sustainable or "green" chemistry principles in the synthesis of this compound and its derivatives. One key area is the use of environmentally benign and reusable catalysts, such as the application of iodine in Skraup reactions, which can be recovered and reused efficiently. nih.gov Another approach involves developing synthetic methods in aqueous media, as demonstrated in the one-pot, three-component synthesis of related chromeno[4,3-b] nih.govresearchgate.netnaphthyridine derivatives, which proceeds in high yields at 100 °C. mdpi.com

Flow chemistry itself is a cornerstone of sustainable synthesis. researchgate.net Its high efficiency and heat transfer capabilities reduce energy consumption, while the minimized reaction volumes decrease solvent usage and waste generation compared to large-scale batch processing. Furthermore, the enhanced safety profile of flow reactors allows for the use of reaction conditions or reagents that might be considered too hazardous for conventional batch synthesis. nih.gov

Synergistic Application of Computational and Experimental Chemistry

The integration of computational chemistry with experimental synthesis provides a powerful tool for accelerating research. Density Functional Theory (DFT) calculations can be used to predict the electronic properties and reactivity of this compound. For instance, DFT studies on halogenated aromatic compounds have shown that halogen atoms significantly influence the molecule's frontier molecular orbitals (FMOs), such as the Lowest Unoccupied Molecular Orbital (LUMO), which can help predict reactivity towards nucleophiles. nih.gov Such calculations can provide a theoretical basis for the chemo-orthogonality of the C-Br and C-Cl bonds, guiding the design of selective experimental functionalization strategies.

Furthermore, if this compound is used as a scaffold for biologically active molecules, molecular docking studies can predict how its derivatives will bind to a target protein. rsc.orgnih.gov This allows for the rational design of new analogues with improved binding affinity. In several studies on naphthyridine derivatives, docking was used to propose a binding mode that was later confirmed by X-ray crystallography, showcasing the predictive power of this synergistic approach. nih.gov The combination of in silico screening and prediction with targeted experimental synthesis reduces the time and resources required to identify potent compounds. rsc.orgnih.gov

Potential for Unconventional Reactivity Exploitation

Beyond established cross-coupling and nucleophilic substitution reactions, future research may explore more unconventional reactivity patterns for the this compound scaffold. One major area of interest is direct C-H activation. While challenging on an electron-deficient ring system, the development of powerful new catalysts could enable the direct functionalization of the remaining C-H bonds on the naphthyridine core. This would be a highly atom-economical method for adding complexity, avoiding the need for pre-functionalized starting materials.